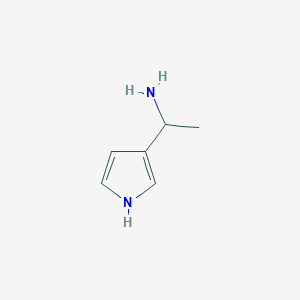

5-溴-4-异丙基噻唑

描述

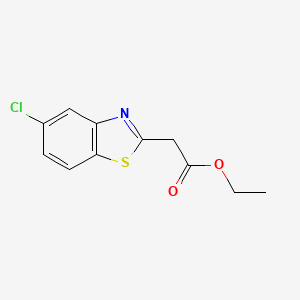

5-Bromo-4-isopropylthiazole is a chemical compound with the CAS Number: 1025700-46-2. It has a molecular weight of 207.11 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-isopropylthiazole is represented by the Inchi Code: 1S/C6H9BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4,9H,1-2H3 . The molecular weight of this compound is 207.11 g/mol .It is stored in a refrigerator and shipped at room temperature . The compound has a molecular weight of 206.11 g/mol .

科学研究应用

抗微生物和抗结核药物

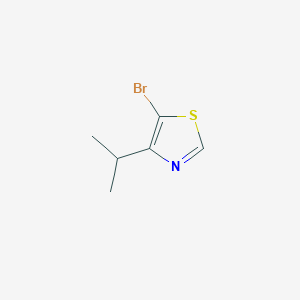

- 合成和评价作为抗微生物药物:已合成了一系列5-溴-4-异丙基噻唑衍生物,显示出有希望的抗微生物和抗结核活性。具体而言,化合物如4b和6g表现出比其母体化合物对结核分枝杆菌(Kumar et al., 2010)更强的效力。此外,类似的化合物显示出相当的抗结核功效,表明取代的4-异丙基噻唑-2-羰肼基团对此活性至关重要(Mallikarjuna et al., 2009)。

抗癌药物

- 抗癌潜力:从5-溴-4-异丙基噻唑合成的一些化合物显示出显著的抗癌活性。例如,类似5-溴-6-(4-氯苯基)-2-环丙基咪唑并[2,1-b][1,3,4]噻二唑的衍生物已因其对特定癌细胞系的选择性而受到认可,包括白血病(Noolvi et al., 2011)。

化学合成和修饰

- 化学合成:已利用5-溴-4-异丙基噻唑的衍生物在各种化学合成过程中。例如,在微波辐射下对2-氨基-4-苯基噻唑的改性使用5-溴-2-氨基-4-苯基噻唑作为起始物质,突显了该化合物在化学合成中的相关性(Khrustalev, 2009)。

光动力疗法应用

- 光动力疗法:该化合物已在光动力疗法中找到应用,这是一种治疗癌症的方法。例如,一项研究合成了新的锌酞菁衍生物,其中包含5-溴-4-异丙基噻唑,显示出在癌症治疗的II型光动力疗法中具有显著潜力(Pişkin et al., 2020)。

癌症治疗中的p53调节

- p53调节:已使用5-溴-4-异丙基噻唑的衍生物来调节p53,这是参与癌症调控的蛋白质。一种特定的衍生物显示出对p53-MDM2相互作用的体外抑制作用和对癌细胞的显著凋亡诱导作用,突显其作为癌症治疗药物的潜力(Bertamino et al., 2013)。

安全和危害

5-Bromo-4-isopropylthiazole is classified under GHS07. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .

属性

IUPAC Name |

5-bromo-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLUHAQVFQKYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732012 | |

| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-isopropylthiazole | |

CAS RN |

1025700-46-2 | |

| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)

![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)